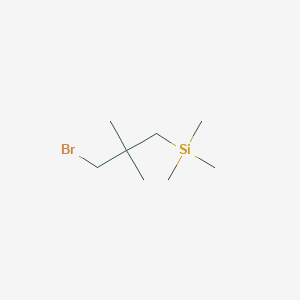

(3-Bromo-2,2-dimethylpropyl)trimethylsilane

Beschreibung

(3-Bromo-2,2-dimethylpropyl)trimethylsilane is an organosilicon compound characterized by a brominated neopentyl (2,2-dimethylpropyl) group attached to a trimethylsilyl moiety. Its molecular structure combines the steric bulk of the dimethylpropyl chain with the reactivity of the bromine atom, making it valuable in substitution reactions and organosilicon synthesis.

Eigenschaften

Molekularformel |

C8H19BrSi |

|---|---|

Molekulargewicht |

223.23 g/mol |

IUPAC-Name |

(3-bromo-2,2-dimethylpropyl)-trimethylsilane |

InChI |

InChI=1S/C8H19BrSi/c1-8(2,6-9)7-10(3,4)5/h6-7H2,1-5H3 |

InChI-Schlüssel |

PUBZDUIIDRQGKI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C[Si](C)(C)C)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,2-dimethylpropyl)trimethylsilane typically involves the bromination of 2,2-dimethylpropyltrimethylsilane. This can be achieved using bromine (Br2) or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of (3-Bromo-2,2-dimethylpropyl)trimethylsilane follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale bromination reactions, followed by purification steps such as distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-2,2-dimethylpropyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding alkane or other reduced products.

Coupling Reactions: It can participate in coupling reactions to form larger organic molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide (NaN3), potassium tert-butoxide (KOtBu), and lithium aluminum hydride (LiAlH4).

Reduction Reactions: Typical reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are often used.

Major Products Formed

Substitution Reactions: Products include azides, ethers, and thiols.

Reduction Reactions: Products include alkanes and other reduced hydrocarbons.

Coupling Reactions: Products include larger organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

(3-Bromo-2,2-dimethylpropyl)trimethylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Wirkmechanismus

The mechanism of action of (3-Bromo-2,2-dimethylpropyl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution and coupling reactions. The trimethylsilane group provides stability and enhances the reactivity of the compound in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Comparisons

The table below highlights key differences between (3-Bromo-2,2-dimethylpropyl)trimethylsilane and structurally related organosilanes:

Key Observations:

- Electron-Withdrawing Groups : Fluorinated analogs (e.g., (3-Bromo-3,3-difluoropropyl)trimethylsilane) exhibit higher reactivity in electrophilic substitutions due to fluorine’s electronegativity .

- Aromatic vs. Silane Backbones : Replacing the silane group with a benzene ring (as in (3-Bromo-2,2-dimethylpropyl)benzene) shifts utility toward aromatic chemistry, reducing compatibility with silicon-based polymer synthesis .

Nitrite Displacement

(3-Bromo-2,2-dimethylpropyl)trimethylsilane can undergo nitrite displacement reactions similar to (3-bromopropyl)trimethylsilane, yielding nitro compounds. For example, sodium nitrite in dimethyl sulfoxide (DMSO) replaces bromine with nitro groups, enabling further oxidative nitration to gem-dinitro derivatives .

Fluorination

Fluorination of brominated silanes is exemplified by (3-Bromo-3,3-difluoropropyl)trimethylsilane synthesis (), where bromine is replaced with fluorine using sodium borohydride in DMSO. This pathway is likely applicable to the target compound, producing fluorinated silanes for heat-resistant polymers .

Nitro-Fluoro Hybrids

describes fluorination of dinitropropylsilanes using elemental fluorine, yielding compounds like (3-fluoro-3,3-dinitropropyl)trimethylsilane.

Stability and Challenges

- Hydrolytic Stability : The trimethylsilyl group in (3-Bromo-2,2-dimethylpropyl)trimethylsilane offers hydrolytic stability compared to halosilanes, making it suitable for aqueous-phase reactions .

- Byproduct Formation : Competing reactions (e.g., alkyl nitrite formation during nitrite displacement) require careful control of reaction conditions .

Biologische Aktivität

(3-Bromo-2,2-dimethylpropyl)trimethylsilane is an organosilicon compound characterized by a bromine atom attached to a 2,2-dimethylpropyl group, which is further bonded to a trimethylsilane moiety. This unique structure contributes to its reactivity and potential biological activity, particularly in the fields of organic synthesis and medicinal chemistry. Despite limited direct research on its biological activities, insights can be drawn from related compounds and the general properties of organosilicon compounds.

The reactivity of (3-Bromo-2,2-dimethylpropyl)trimethylsilane is primarily attributed to the bromine atom, which serves as a leaving group in nucleophilic substitution reactions. This property allows the compound to participate in various chemical transformations that may lead to biologically active derivatives.

Table 1: Comparison with Similar Compounds

| Compound Name | Formula | Key Features |

|---|---|---|

| (3-Chloro-2,2-dimethylpropyl)trimethylsilane | C8H19ClSi | Contains chlorine; generally more reactive than bromine. |

| (3-Iodo-2,2-dimethylpropyl)trimethylsilane | C8H19ISi | Iodine provides higher reactivity but lower stability. |

| (3-Fluoro-2,2-dimethylpropyl)trimethylsilane | C8H19FSi | Fluorine offers unique electronic properties; less stable than bromine. |

The presence of the bromine atom in (3-Bromo-2,2-dimethylpropyl)trimethylsilane provides a balanced reactivity profile, making it suitable for a variety of synthetic applications.

Biological Activity Insights

While specific studies on the biological activity of (3-Bromo-2,2-dimethylpropyl)trimethylsilane are scarce, several points can be highlighted based on related organosilicon compounds:

- Potential in Drug Development : Organosilicon compounds often exhibit interesting biological properties, including antimicrobial and anticancer activities. Research has shown that similar compounds can act as enzyme inhibitors or receptor modulators.

- Mechanism of Action : The mechanism by which organosilicon compounds exert their biological effects typically involves interactions with cellular targets such as enzymes and receptors. This can lead to modulation of various biochemical pathways.

-

Case Studies :

- A study on organosilicon derivatives indicated that they could enhance the efficacy of certain pharmaceutical agents by improving solubility and bioavailability .

- Another research highlighted that structurally similar compounds exhibited cytotoxic effects against cancer cell lines, suggesting a potential pathway for developing anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.